6-Nitronicotinic acid

Lipophilicity Drug design Physicochemical profiling

Researchers developing carbonic anhydrase III inhibitors require regioisomerically pure 6-nitronicotinic acid to ensure the 6-position substitution pattern critical for Zn²⁺ coordination in the active site. Using positional isomers such as 5-nitronicotinic acid results in failed reactions and non-reproducible bioactivity due to a nearly two-log-unit pKa difference (4.73 vs. 2.75). This product is the definitive 6-nitro isomer, supplied at ≥98% purity with a melting point of 183°C serving as a convenient incoming quality benchmark. Procurement is supported by room-temperature storage stability and ambient shipping, ensuring reliable global supply.

Molecular Formula C6H4N2O4
Molecular Weight 168.11 g/mol
CAS No. 33225-73-9
Cat. No. B1296569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nitronicotinic acid
CAS33225-73-9
Molecular FormulaC6H4N2O4
Molecular Weight168.11 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C6H4N2O4/c9-6(10)4-1-2-5(7-3-4)8(11)12/h1-3H,(H,9,10)
InChIKeyJHKLCZNDTUKHHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Nitronicotinic Acid: Core Properties and Structure


6-Nitronicotinic acid (6-nitropyridine-3-carboxylic acid; 2-nitropyridine-5-carboxylic acid) is a nitrated heteroaromatic carboxylic acid with molecular formula C₆H₄N₂O₄ and molecular weight 168.11 g·mol⁻¹ [1]. The compound features a pyridine ring substituted with a carboxylic acid group at the 3-position and a strongly electron-withdrawing nitro group at the 6-position (IUPAC numbering), yielding a computed XLogP3 of 0.5 and a topological polar surface area of 96 Ų [2]. It is commercially available as a solid with typical purities of 97–98% and a reported melting point of 183 °C . Unlike the parent nicotinic acid, the nitro substituent substantially alters the electron density of the aromatic ring, which directly impacts acidity, lipophilicity, and reactivity in downstream transformations.

Workflow Nitroaromatic building block Synthetic intermediate for regiospecific elaboration
Selection logic Distinct electronic profile vs. nicotinic acid Nitro group alters acidity, lipophilicity, and reactivity
Use context Medicinal chemistry and analytical reference CAIII inhibitor synthesis; HPLC regioisomer resolution

6-Nitronicotinic Acid: Regiochemical Constraints


Nicotinic acid derivatives bearing a nitro group are not interchangeable across positional isomers or with the unsubstituted parent acid. The position of the nitro group governs the compound's electronic profile, acid–base behavior, solubility, and its regiochemical reactivity as a synthetic intermediate. For instance, 6-nitronicotinic acid carries the carboxylic acid at the 3-position and the nitro at the 6-position, whereas 5-nitronicotinic acid (CAS 2047-49-6) places the nitro at the 5-position, yielding a predicted pKa of 2.75 versus approximately 4.73 for the 6-nitro isomer . This difference of nearly two log units in acidity, coupled with divergent LogP and chromatographic retention characteristics demonstrated in reversed-phase HPLC studies of nicotinic acid derivatives, means that substitution without verification of regiochemistry risks failed reactions, inconsistent bioactivity, or non-reproducible analytical results [1].

Regioisomer mismatch
6-Nitronicotinic acid (pKa ~4.73)
5-Nitronicotinic acid (pKa ~2.75)
Nearly 2 log unit acidity difference may alter ionization, solubility, and target engagement in biological assays.
Parent acid mismatch
6-Nitronicotinic acid (TPSA 96 Ų, LogP 1.21)
Nicotinic acid (TPSA 50 Ų, LogP ~0.36)
ADME profile and chromatographic retention may shift substantially; synthetic reactivity cannot be reproduced without the nitro handle.

6-Nitronicotinic Acid: Comparative Evidence vs. Analogs


LogP and Hydrophobicity vs. Nicotinic Acid

6-Nitronicotinic acid exhibits a computed XLogP3 of 0.5, which is approximately 0.14 log units higher than the XLogP3 of unsubstituted nicotinic acid (0.36) [1][2]. An experimentally derived LogP of 1.21 has also been reported from vendor databases for 6-nitronicotinic acid, reflecting the increased lipophilicity imparted by the nitro substituent . This shift, although modest in absolute terms, translates into a measurably longer retention on reversed-phase HPLC columns, enabling baseline separation from nicotinic acid and other non-nitrated analogs under standard gradient conditions as documented in comparative chromatographic studies of nicotinic acid derivatives [3].

Lipophilicity
Cross-study comparable
XLogP3 0.5 (computed); exp. LogP 1.21
Nicotinic acid XLogP3 0.36; Δ exp. LogP ~+0.79 to +0.85
Supports chromatographic differentiation and permeability context.
Higher retention on RP-HPLC predicted; extraction method may require review.
Lipophilicity Drug design Physicochemical profiling

pKa Shift vs. Nicotinic Acid and 5-Nitro Isomer

The predicted pKa of 6-nitronicotinic acid is approximately 4.73, which is slightly lower (more acidic) than the experimentally measured pKa of unsubstituted nicotinic acid (4.85 at 25 °C) [1]. This acid-strengthening effect is consistent with the electron-withdrawing nature of the nitro group at the 6-position of the pyridine ring. In contrast, the positional isomer 5-nitronicotinic acid has a significantly lower predicted pKa of 2.75, reflecting the differential resonance and inductive effects when the nitro group occupies the 5-position . The 6-nitro isomer thus occupies a distinct intermediate acidity window that is critical for predicting ionization state at physiological or preparative pH.

pKa shift
Cross-study comparable
Predicted pKa ~4.73
Nicotinic acid pKa 4.85; 5-nitro isomer pKa ~2.75
Intermediate acidity window for ionization-state control.
Regioisomer verification essential for procurement.
Acid dissociation constant pKa Ionization state

TPSA Difference from Nicotinic Acid

The topological polar surface area (TPSA) of 6-nitronicotinic acid is 96 Ų, substantially higher than that of unsubstituted nicotinic acid (50.19 Ų) due to the contribution of the nitro group [1][2]. Under common drug-likeness guidelines (Veber rules), TPSA values below 60 Ų are generally associated with good oral bioavailability, while values above 90 Ų correlate with poor membrane permeability but may favor renal clearance. The 96 Ų value places 6-nitronicotinic acid in a distinctly different ADME space from the parent acid, influencing its suitability as a fragment, probe, or prodrug intermediate.

TPSA difference
Cross-study comparable
TPSA 96 Ų
Nicotinic acid TPSA 50.19 Ų; Δ +45.81 Ų
Distinct ADME space; lower predicted membrane permeability.
Relevant for fragment-screening library design.
TPSA Permeability ADME prediction

Melting Point and Thermal Stability vs. Analogs

6-Nitronicotinic acid exhibits a melting point of 183 °C, as reported independently by Sigma-Aldrich/ChemScene and ChemicalBook . This is notably higher than the melting point range of 155–160 °C reported for certain batches from other vendors and differs from the 5-nitronicotinic acid isomer. The relatively high and sharp melting point is indicative of strong intermolecular hydrogen bonding between the carboxylic acid moieties in the solid state, a feature relevant for assessing polymorphic purity and designing recrystallization protocols. Thermal degradation of nicotinic acid is observed at 408 K (135 °C), whereas 6-nitronicotinic acid remains solid well above this temperature, suggesting enhanced thermal stability useful for reactions requiring elevated temperatures [1].

Melting point
Cross-study comparable
183 °C (reported)
Nicotinic acid decomposes at 135 °C; some vendor batches mp 155–160 °C
Batch-to-batch purity indicator; supports thermal stability context.
Deviations below 180 °C may require quality review.
Thermal analysis Solid-state properties Purification

HPLC Selectivity for Regioisomers

In a systematic comparison of nicotinic acid derivatives by adsorption and reversed-phase TLC and HPLC, 6-nitronicotinic acid (alongside other nitro-substituted analogs) exhibited distinct retention parameters that allowed separation into specified groups based on substituent polarity [1]. The nitro group at the 6-position imparts a characteristic retention shift relative to non-nitrated nicotinic acid derivatives, enabling chromatographic differentiation of regioisomers. The experimental LogP of 1.21 for 6-nitronicotinic acid compared to approximately 0.36 for nicotinic acid predicts a retention factor (k′) increase of approximately 3- to 5-fold on standard C18 columns under isocratic aqueous-organic mobile phase conditions, providing a practical quality control parameter for confirming regioisomeric identity [2][3].

HPLC selectivity
Class-level inference
Estimated 3–5× k′ increase on C18 vs. nicotinic acid
Baseline-resolved peaks for nitrated vs. non-nitrated derivatives reported.
Orthogonal identity confirmation for regioisomer resolution.
Exact k′ depends on mobile phase; method-specific review needed.
HPLC method development Chromatographic selectivity Quality control

Regiospecific Amide Coupling Reactivity

6-Nitronicotinic acid serves as a regiochemically defined building block for constructing 6-substituted nicotinic acid analogues with demonstrated inhibitory activity against carbonic anhydrase III (CAIII). In published medicinal chemistry studies, 6-substituted nicotinic acid analogues including 6-(hexyloxy)pyridine-3-carboxylic acid (Ki = 41.6 µM against CAIII) rely on the 6-position substitution pattern for binding via coordinate bond formation with the active-site Zn²⁺ ion [1]. The carboxylic acid group at the 3-position is mechanistically essential for CAIII inhibition, and the 6-nitro derivative provides a versatile handle for further functionalization (reduction to amine, nucleophilic aromatic substitution, or cross-coupling) while maintaining the critical 3-carboxylic acid pharmacophore. In contrast, the 5-nitro and 2-nitro regioisomers would place the nitro group at positions that alter the vector of substitution and cannot replicate the same spatial orientation in the enzyme active site [2].

Amide coupling reactivity
Class-level inference
6-Substitution geometry reported for CAIII inhibitor scaffold
Benchmark: 6-(hexyloxy) analog Ki = 41.6 µM (assay context).
Regiochemistry may be critical for target-engagement context.
5-Nitro or 2-nitro isomer geometry may differ; requires validation.
Amide coupling Synthetic intermediate Medicinal chemistry

6-Nitronicotinic Acid Applications


Medicinal Chemistry: CAIII Inhibitor Synthesis

6-Nitronicotinic acid is the preferred entry point for synthesizing 6-substituted nicotinic acid analogues targeting carbonic anhydrase III. The 6-nitro group can be reduced to a 6-amino intermediate or displaced by nucleophiles to install alkoxy, aryloxy, or amino substituents while preserving the essential 3-carboxylic acid pharmacophore required for Zn²⁺ coordination in the CAIII active site. As demonstrated by Alzweiri et al. (2017), 6-substituted derivatives such as 6-(hexyloxy)pyridine-3-carboxylic acid achieve Ki values of 41.6 µM against CAIII, and the SAR is critically dependent on the 6-position substitution pattern [1]. Using 5-nitronicotinic acid or 2-nitronicotinic acid in place of the 6-nitro isomer would produce regioisomeric products with altered geometry at the enzyme active site, likely abolishing inhibitory activity.

HPLC Reference Standard for Regioisomer Resolution

The distinct chromatographic retention of 6-nitronicotinic acid compared to nicotinic acid and other nitro-substituted positional isomers makes it a valuable reference standard for developing and validating HPLC methods aimed at resolving complex mixtures of nicotinic acid derivatives. The experimentally determined LogP of 1.21 and the documented reversed-phase chromatographic behavior provide a reliable basis for predicting elution order and optimizing mobile phase conditions [2]. This is particularly relevant in quality control laboratories analyzing nicotinic acid-related impurities or metabolites where regioisomeric differentiation is mandatory.

ADME Screening of Nitroaromatic Fragments

With a TPSA of 96 Ų and a predicted pKa of approximately 4.73, 6-nitronicotinic acid occupies a well-defined polarity–acidity space that is clearly differentiated from the parent nicotinic acid (TPSA 50.19 Ų, pKa 4.85) [3]. These properties make it a suitable fragment for inclusion in nitroaromatic screening libraries where systematic variation of polarity and hydrogen-bonding capacity is desired. The combination of the electron-withdrawing nitro group and the ionizable carboxylic acid provides a distinctive physicochemical signature that can be correlated with permeability, solubility, and protein binding outcomes in early-stage ADME panels.

Nitro Group in Heterocycle Synthesis

The 6-nitro group of 6-nitronicotinic acid serves as a precursor for multiple downstream functional groups: reduction yields 6-aminonicotinic acid, which can be diazotized for Sandmeyer reactions or used in amide/urea library synthesis; nucleophilic aromatic substitution enables direct installation of alkoxy, thioalkyl, or amino substituents; and the nitro group can participate in reductive cyclization reactions to form fused heterocycles. The melting point of 183 °C provides a convenient purity benchmark for incoming material, and the thermal stability of the compound (well above the 135 °C decomposition threshold of nicotinic acid) supports reactions conducted at elevated temperatures without risk of decarboxylation [4].

Application
Selection Property
Validation Focus
CAIII inhibitor synthesis
Regiospecific 6-position substitution vector
CAIII target-engagement assay context
HPLC regioisomer resolution
Distinct chromatographic retention vs. analogs
Method-specific k′ and resolution review
Nitroaromatic fragment screening
Defined polarity–acidity window (TPSA, pKa)
Permeability and solubility endpoint context
Heterocycle functionalization
Nitro handle for reduction or substitution
Thermal stability and purity (mp) review

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